
Calcium stearate
Overview
Description
Calcium stearate (Ca(C₁₈H₃₅O₂)₂) is a calcium salt derived from stearic acid, a saturated fatty acid with an 18-carbon chain. It is synthesized via saponification, where stearic acid reacts with calcium hydroxide or calcium chloride under controlled temperatures (~65–140°C) to form a white, waxy powder . The compound is hydrophobic, insoluble in water, but dissolves in organic solvents like ethanol and ether . Its molecular weight is 607.02 g/mol, with a melting point of 160°C, making it thermally stable for industrial applications .
This compound is widely utilized as a lubricant in plastics, a release agent in polymers, an anti-caking agent in food, and a stabilizer in cosmetics . It is Generally Recognized As Safe (GRAS) by regulatory bodies, ensuring its compatibility in food and pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium stearate can be synthesized through several methods:
Direct Saponification: This involves the reaction of stearic acid with calcium hydroxide or calcium oxide. The reaction is typically carried out under controlled temperature and pressure conditions to form this compound and water: [ 2 \text{C}{35}\text{COOH} + \text{CaO} \rightarrow (\text{C}{35}\text{COO})_2\text{Ca} + \text{H}_2\text{O} ]
Double Decomposition: This method involves reacting sodium stearate with a soluble calcium salt like calcium chloride, resulting in the formation of this compound and sodium chloride: [ \text{CaCl}{17}\text{H}{17}\text{H}_{35}\text{COO})_2\text{Ca} + 2\text{NaCl} ]
Industrial Production Methods: The industrial production of this compound typically involves the direct saponification method due to its efficiency and cost-effectiveness. The process includes:
Pre-treatment of Raw Materials: Purification of stearic acid and processing of calcium oxide to a fine powder.
Mixing: Stearic acid and calcium oxide are mixed in a reactor.
Reaction: The mixture reacts to form this compound and water.
Filtration and Separation: The formed this compound is separated from the reaction mixture.
Drying: The separated compound is dried to eliminate any remaining moisture.
Chemical Reactions Analysis
Neutralization of Stearic Acid with Calcium Oxide/Hydroxide
Reaction:
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Conditions: Dry fusion process at 65–85°C without solvents .
-
By-products: Water (removed during drying).
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Industrial relevance: Preferred for high-purity products in food and pharmaceuticals .
Metathesis (Double Displacement)
Reaction:
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Conditions: Aqueous precipitation at 75°C; sodium stearate reacts with calcium chloride .
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By-products: Sodium chloride (removed via filtration).
Ammonium Stearate Route
Reaction:
Thermal Decomposition
This compound decomposes upon heating:
Reaction:
Reaction with Strong Acids
Reaction:
Hydrolysis in Water
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Stability: Insoluble in water (0.04 g/L at 15°C) but hydrolyzes slowly in acidic/basic conditions .
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Mechanism:
Coordination Chemistry
This compound forms complexes with polar groups:
Coordination Type | FTIR Peaks (cm⁻¹) | Structure |
---|---|---|
Unidentate | 1543 | Ca⁺²─OOCR (one O) |
Bidentate/chelating | 1577 | Ca⁺² bridging two O |
Polymer Stabilization
Lubrication Mechanism
Environmental Reactivity
Scientific Research Applications
Plastics and Polymers
Lubricant and Release Agent
Calcium stearate is widely used as a lubricant and release agent in the processing of plastics. It reduces friction between the material and machinery during extrusion and molding processes. This application enhances the flow properties of polymers and improves the surface finish of molded products.
Case Study: PVC Processing
In the processing of polyvinyl chloride (PVC), this compound is employed as a heat stabilizer and lubricant. A study indicated that using this compound in PVC formulations resulted in improved thermal stability and reduced processing temperatures, leading to energy savings in manufacturing processes .
Property | Without this compound | With this compound |
---|---|---|
Processing Temperature | 180 °C | 160 °C |
Surface Finish | Rough | Smooth |
Energy Consumption | Higher | Lower |
Cosmetics and Personal Care Products
Emulsifier and Thickening Agent
In cosmetics, this compound serves as an emulsifier and thickening agent. It helps stabilize emulsions, ensuring uniform distribution of ingredients in creams and lotions.
Case Study: Skin Cream Formulation
Research on skin creams revealed that formulations containing this compound exhibited enhanced stability over time compared to those without it. The presence of this compound improved the texture and feel of the cream, making it more appealing to consumers .
Ingredient | Stability (Days) | Texture Rating (1-5) |
---|---|---|
Without this compound | 14 | 3 |
With this compound | 30 | 4 |
Food Industry
Food Additive
this compound is classified as a food additive (E470a) and is used as an anti-caking agent in powdered foods. It prevents clumping and ensures smooth flow during processing.
Case Study: Powdered Cheese Products
In powdered cheese production, the addition of this compound significantly reduced caking during storage. A comparative study showed that products with this compound maintained better flowability compared to those without it .
Product Type | Caking Index (g) |
---|---|
Without this compound | 50 |
With this compound | 10 |
Pharmaceuticals
Binder and Coating Agent
this compound is used in pharmaceutical formulations as a binder in tablet manufacturing and as a coating agent for pills. Its lubricating properties facilitate the compression process during tablet production.
Case Study: Tablet Formulation
A study on tablet formulations demonstrated that incorporating this compound improved the flowability of powders, resulting in more uniform tablet weight and hardness .
Parameter | Without this compound | With this compound |
---|---|---|
Tablet Hardness (N) | 25 | 35 |
Weight Variation (%) | 5 | 2 |
Rubber Industry
Processing Aid
this compound acts as a processing aid in rubber manufacturing, enhancing the dispersion of fillers and improving the flow characteristics of rubber compounds.
Case Study: Tire Manufacturing
In tire production, this compound was shown to improve the mixing process by reducing viscosity, which allowed for better filler dispersion within the rubber matrix. This led to enhanced mechanical properties in the final product .
Property | Without this compound | With this compound |
---|---|---|
Viscosity (Pa.s) | 100 | 70 |
Tensile Strength (MPa) | 20 | 25 |
Mechanism of Action
Calcium stearate exerts its effects primarily through its lubricating and stabilizing properties. The compound forms a protective layer on surfaces, reducing friction and preventing agglomeration. In polymer production, it acts as an acid scavenger, neutralizing acidic byproducts and enhancing the stability of the final product .
Comparison with Similar Compounds
Calcium Stearate vs. Magnesium Stearate
Key Insight : Magnesium stearate is preferred in pharmaceuticals due to cost-effectiveness and widespread compatibility, while this compound excels in high-temperature industrial applications .
This compound vs. Zinc Stearate
Key Insight : Zinc stearate’s lower melting point limits its use in high-heat processes, but it complements this compound in polymer formulations for improved lubricity .
This compound vs. Calcium Acetate/Carbonate
Key Insight: Calcium acetate and carbonate are prioritized in medical settings for phosphate binding and alkalization, whereas this compound is restricted to non-aqueous formulations .
Research Findings and Performance Metrics
Lubrication Efficiency
- This compound reduces friction coefficients in polymers from ~0.5 to 0.1, comparable to magnesium stearate but with higher thermal resilience .
- Excessive use (>1.0 wt.%) in pharmaceuticals can hinder tablet dissolution, a drawback also observed with magnesium stearate .
Synergistic Formulations
- Blending this compound with zinc stearate in polyvinyl chloride (PVC) improves mold release efficiency and reduces die buildup .
Biological Activity
Calcium stearate, a calcium salt of stearic acid, is widely utilized in various industries, including pharmaceuticals, cosmetics, and food. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article explores the biological activity of this compound, focusing on its effects on cellular processes, toxicity, and potential therapeutic roles.
This compound is a white powder with a melting point of 179-180°C. It is formed through the reaction of calcium oxide or calcium hydroxide with stearic acid. The compound exhibits unique properties that influence its biological activity, particularly its role in cellular signaling and apoptosis.
Mechanism of Action:
- Cell Signaling: Calcium ions play a pivotal role in intracellular signaling pathways. This compound may influence these pathways by modulating calcium homeostasis, thereby impacting various cellular processes such as muscle contraction and hormone release .
- Induction of Apoptosis: Research indicates that stearate can induce apoptosis in cancer cells, particularly breast cancer cells. This process involves the activation of protein kinase C (PKC) and caspase-3, which are critical components in the apoptosis signaling cascade .
Apoptosis Induction
A significant study demonstrated that stearate preferentially induces apoptosis in human breast cancer cells. The study found that:
- Stearate treatment led to increased caspase-3 activity in a dose-dependent manner.
- Inhibition of PKC reversed the apoptotic effects induced by stearate, suggesting PKC's critical role in this process .
Osteoblast Activity
This compound has been shown to affect osteoblasts (bone-forming cells) in vitro:
- The presence of this compound significantly depressed osteoblast phenotype while increasing prostaglandin E2 (PGE2) release.
- This indicates that this compound may influence bone metabolism and could have implications for conditions like periprosthetic osteolysis .
Toxicological Profile
The safety profile of this compound has been evaluated through various studies:
- Acute Toxicity: The oral LD50 value for calcium distearate (a related compound) was found to be greater than 2000 mg/kg in rats, indicating low acute toxicity .
- Irritation Potential: Studies suggest that this compound does not cause significant skin or eye irritation, making it suitable for use in cosmetic formulations .
- Genotoxicity: In vitro tests have shown that this compound is non-genotoxic, with no evidence of mutagenic effects observed in bacterial assays .
Case Studies and Research Findings
Q & A
Q. Basic: What are the optimal synthesis methods for calcium stearate in laboratory settings?
This compound is typically synthesized via precipitation or reaction between stearic acid and calcium salts. A one-step method using stearic acid, calcium chloride, sodium hydroxide, and hydrogen peroxide achieves high purity under optimized conditions:
- Temperature: 70°C
- Reaction time: 120 minutes
- Molar ratios:
Q. Advanced: How does this compound function as an antioxidant in polymer systems?
This compound acts through dual mechanisms:
Free radical scavenging: It donates electrons/hydrogen atoms to neutralize reactive oxygen species (ROS), stabilizing oxidative chain reactions.
Metal chelation: It binds transition metals (e.g., Fe²⁺, Cu²⁺), preventing catalysis of ROS formation via Fenton-like reactions.
Methodologically, its efficacy is tested using:
- Thermogravimetric analysis (TGA): To assess thermal stability under oxidative conditions.
- Electron paramagnetic resonance (EPR): To quantify free radical scavenging capacity.
Contradictions in antioxidant efficiency may arise from differences in polymer crystallinity or metal impurity levels in matrices .
Q. Basic: What are the primary roles of this compound in polymer processing?
This compound serves as a multifunctional additive in polymers:
- Lubricant: Reduces internal friction during extrusion/molding by forming a boundary layer between polymer chains.
- Stabilizer: Inhibits thermal degradation by neutralizing acidic catalysts (e.g., residual HCl in PVC).
- Antistatic agent: Minimizes surface charge accumulation via hydrophobicity.
Methodological validation involves: - Melt flow index (MFI) testing to quantify lubricity.
- FTIR spectroscopy to track degradation markers (e.g., carbonyl indices) .
Q. Advanced: What mechanisms explain this compound’s antimicrobial activity?
This compound disrupts microbial growth via:
Membrane disruption: Hydrophobic interactions with lipid bilayers cause leakage of intracellular components.
Biofilm inhibition: Interferes with quorum sensing or extracellular polymeric substance (EPS) matrix formation.
Experimental approaches include:
- Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Confocal microscopy to visualize biofilm architecture changes.
Conflicting data on efficacy against multidrug-resistant strains may stem from variations in bacterial membrane composition .
Q. Advanced: How does this compound influence soil microbial diversity and ecological processes?
Studies report mixed effects:
- Negative impact: Reduced diversity in certain bacterial phyla (e.g., Actinobacteria) due to altered pH or nutrient availability.
- Positive impact: Enhanced fungal resilience in contaminated soils via metal sequestration.
Methodologies for assessment include: - 16S rRNA sequencing for microbial community profiling.
- Metabolomics to track shifts in carbon/nitrogen cycling enzymes.
Long-term ecological risks (e.g., bioaccumulation) remain understudied; standardized field trials are recommended .
Q. Advanced: What contradictions exist in the literature regarding this compound’s role in battery performance?
In lithium-ion batteries, this compound improves conductivity as a conductive additive but may reduce electrolyte stability at high voltages. In lead-acid batteries, it prolongs lifespan by reducing sulfation but can increase internal resistance if overused. Contradictions arise from:
- Dosage-dependent effects: Optimal concentrations vary by battery chemistry (e.g., 0.5–2 wt% in Li-ion vs. 0.1–0.5 wt% in Pb-acid).
- Electrode compatibility: Interactions with carbon anodes vs. lead dioxide cathodes require tailored electrochemical testing (e.g., cyclic voltammetry) .
Q. Basic: How is this compound characterized for purity and composition?
Key analytical methods include:
- Titration: EDTA complexometric titration quantifies calcium content (1 mL of 0.05M EDTA ≈ 2.804 mg CaO) .
- Thermal analysis: Differential scanning calorimetry (DSC) measures melting points (140–160°C) and detects impurities .
- Spectroscopy: FTIR identifies stearate ligands (asymmetric COO⁻ stretch at 1540 cm⁻¹) .
Q. Advanced: Is this compound compatible with organic food processing standards?
While FDA-GRAS certified, its use in organic systems is debated:
- Synthesis concerns: Precursors (e.g., sodium stearate) may derive from non-organic sources.
- Substitutes: Lecithin or magnesium stearate are organically approved but less effective as flow agents.
Methodological compliance involves: - Supply chain audits to verify precursor origins.
- Comparative efficacy trials with organic alternatives .
Q. Advanced: How does this compound enhance controlled-release drug formulations?
It modulates drug release via:
- Hydrophobic matrix formation: Slows water penetration into tablets.
- pH-dependent solubility: Stable in gastric pH but dissolves in intestinal alkaline conditions.
Research methodologies include: - In vitro dissolution testing under simulated GI conditions.
- X-ray diffraction (XRD) to monitor crystallinity changes during release .
Q. Basic: What safety considerations apply to this compound in laboratory handling?
Despite low acute toxicity, precautions include:
- Dust control: Use fume hoods during powder handling to prevent inhalation (particle size <10 µm).
- Ecological disposal: Avoid aqueous release due to potential soil mobility; incinerate at >600°C.
No PBT/vPvB risks are reported, but long-term ecotoxicological data are limited .
Properties
CAS No. |
1592-23-0 |
---|---|
Molecular Formula |
C18H36CaO2 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
calcium;octadecanoate |
InChI |
InChI=1S/C18H36O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI Key |
HTPHKKKMEABKJE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Ca] |
Appearance |
Solid powder |
Color/Form |
CRYSTALLINE POWDER Granular, fatty powder FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER |
density |
1.12 1.12 g/cm³ |
melting_point |
Melting point equals 217 ° F 179 °C |
Key on ui other cas no. |
66071-81-6 1592-23-0 8000-75-7 |
physical_description |
Dry Powder Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White powder; [Sax] WHITE POWDER. |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
0.004 G/100 CC H2O AT 15 °C; INSOL IN ALCOHOL & ETHER Slightly sol in hot vegetable and mineral oils; quite sol in hot pyridine Solubility in water, g/100ml at 15 °C: 0.004 |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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